molecular formula C8H7BrO2 B157224 1-(3-Bromo-4-hydroxyphenyl)ethanone CAS No. 1836-06-2

1-(3-Bromo-4-hydroxyphenyl)ethanone

Cat. No.: B157224
CAS No.: 1836-06-2
M. Wt: 215.04 g/mol
InChI Key: LEXAYGVHWYOOAB-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7BrO2. It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the 3-position and a hydroxyl group at the 4-position. This compound is known for its applications in various chemical reactions and its significance in scientific research.

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)ethanone has several applications in scientific research:

Safety and Hazards

The safety data sheet for a similar compound, “1-(4-Bromo-3-Hydroxyphenyl)Ethanone”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemical Analysis

Cellular Effects

The effects of 1-(3-Bromo-4-hydroxyphenyl)ethanone on cellular processes are not well-documented. It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. These effects would be highly dependent on the specific cell type and the concentration of the compound .

Molecular Mechanism

It’s possible that this compound could bind to certain biomolecules, leading to enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-hydroxyphenyl)ethanone can be synthesized through the bromination of 4-hydroxyacetophenone. The reaction typically involves the use of bromine in an acetic acid medium. The process is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more efficient brominating agents such as dioxane dibromide in a dioxane-ethyl ether mixture. This method offers higher yields and better control over the reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

    Substitution: Formation of various substituted phenyl ethanones.

    Oxidation: Formation of 3-bromo-4-hydroxybenzoquinone.

    Reduction: Formation of 1-(3-bromo-4-hydroxyphenyl)ethanol.

Comparison with Similar Compounds

  • 1-(4-Bromo-2-hydroxyphenyl)ethanone
  • 1-(3-Chloro-4-hydroxyphenyl)ethanone
  • 1-(3,5-Dibromo-4-hydroxyphenyl)ethanone

Comparison: 1-(3-Bromo-4-hydroxyphenyl)ethanone is unique due to the specific positioning of the bromine and hydroxyl groups, which can significantly influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical behaviors and biological effects due to the electronic and steric effects imparted by the substituents .

Properties

IUPAC Name

1-(3-bromo-4-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXAYGVHWYOOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345925
Record name 1-(3-Bromo-4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1836-06-2
Record name 1-(3-Bromo-4-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1836-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromo-4-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Bromo-4'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxyacetophenone (6.8 g, 0.05 mol, 1 eq) in 60% acetic acid (50 mL), was added a solution of bromine (2.6 mL, 0.05 mol, 1 eq) in 80% acetic acid (20 mL). After stirring at room temperature for 30 min, the reaction mixture was poured into 100 mL of cold water. The solid was filtered and the filtrate was further diluted with 500 mL of cold water. The white precipitate was collected by filtration, washed with water and dried under vacuum to afford 4.2 g (39%) of 1-(3-bromo-4-hydroxyphenyl)ethanone (15) as white solid. 1HNMR (CDCl3, 400 MHz): δ 8.15 (s, 1H), 7.86 (d, 1H), 7.18 (d, 1H), 5.96 (s, 1H), 2.56 (s, 3H). MS (ES-API): M+1=216.9. HPLC (Method B) tR=2.48 min.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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